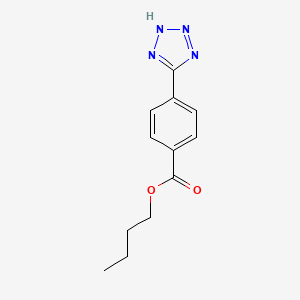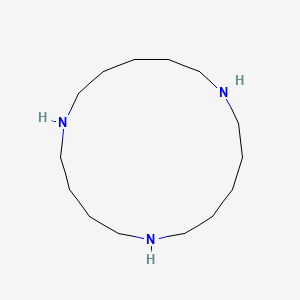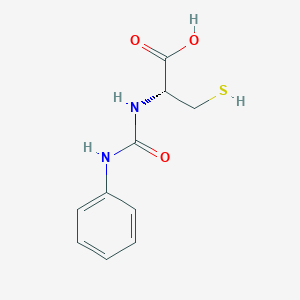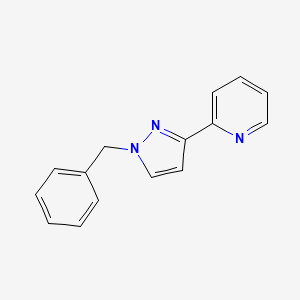
2-(1-Benzyl-1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine est un composé hétérocyclique caractérisé par un cycle pyrazole fusionné à un cycle pyridine. Ce composé présente un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la chimie de coordination et la science des matériaux. La présence à la fois de motifs pyrazole et pyridine dans sa structure permet une réactivité chimique et une activité biologique diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction du 1-benzyl-3-pyrazolecarboxaldéhyde avec la 2-aminopyridine en conditions acides. Cette réaction se produit par la formation d'une base de Schiff intermédiaire, qui subit ensuite une cyclisation pour former le produit désiré .
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. La sélection du solvant et les conditions de réaction sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier sur le cycle pyridine, en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium dans un milieu aqueux.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Oxydes ou dérivés hydroxylés correspondants.
Réduction : Formes réduites du composé, telles que les alcools ou les amines.
Substitution : Dérivés alkylés ou acylés.
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Industrie : Utilisé dans la synthèse de matériaux avancés et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux ions métalliques, formant des complexes stables qui peuvent moduler l'activité des métalloenzymes. De plus, sa capacité à interagir avec des sites nucléophiles sur les protéines et les acides nucléiques lui permet d'influencer diverses voies biochimiques .
Applications De Recherche Scientifique
2-(1-Benzyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleophilic sites on proteins and nucleic acids allows it to influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1H-Pyrazol-3-yl)pyridine : Structure similaire mais sans le groupe benzyle, ce qui conduit à une réactivité et une activité biologique différentes.
2,6-Di(1H-pyrazol-3-yl)pyridine : Contient deux cycles pyrazole, offrant des propriétés de coordination améliorées.
3-(Pyridin-2-yl)-1H-pyrazole : Autre isomère structurel avec des propriétés chimiques distinctes.
Unicité
La 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine est unique en raison de la présence du groupe benzyle, qui améliore sa lipophilie et sa capacité à interagir avec des sites hydrophobes dans les systèmes biologiques. Cette caractéristique structurelle influence également sa réactivité, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
695215-36-2 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(1-benzylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)12-18-11-9-15(17-18)14-8-4-5-10-16-14/h1-11H,12H2 |
Clé InChI |
SYILINNBKCIDGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


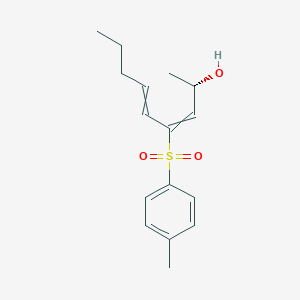

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
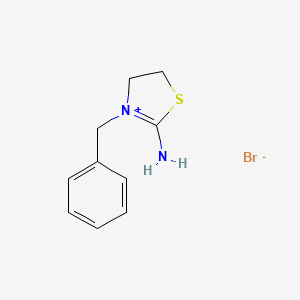
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)

